molecular formula C18H15ClN4O2S B2484155 N-(4-chlorophenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide CAS No. 891103-79-0

N-(4-chlorophenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide

Cat. No. B2484155
CAS RN: 891103-79-0
M. Wt: 386.85
InChI Key: WVZVUCHSZWVJRJ-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorophenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a chlorophenyl group, a pyridinyl group, and a carboxamide group . These groups are common in many pharmaceutical compounds, suggesting potential biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. The pyrimidine ring, for example, is known to participate in various reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of N-(4-chlorophenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide (also known as AB00678418-01):

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that derivatives of this compound can be effective against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.

Antimicrobial Activity

N-(4-chlorophenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide has been explored for its antimicrobial properties. It has demonstrated efficacy against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents. The compound’s structure allows it to interfere with microbial cell wall synthesis and protein function .

Enzyme Inhibition Studies

This compound is also used in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways of diseases. For example, it has been tested as an inhibitor of specific kinases and proteases, which are crucial in the progression of diseases like cancer and neurodegenerative disorders . By inhibiting these enzymes, the compound can potentially halt disease progression.

Neuroprotective Agents

Research has indicated that derivatives of this compound may have neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its antioxidant properties contribute to its neuroprotective potential .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound have been investigated in various studies. It has shown the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Research

N-(4-chlorophenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly useful in the development of therapies for diseases where oxidative stress is a key factor .

Drug Development and Design

The compound serves as a scaffold for the development of new drugs. Its versatile structure allows for modifications that can enhance its pharmacological properties. Researchers use it as a starting point to design more potent and selective drugs for various therapeutic applications .

Agricultural Chemistry

In agricultural chemistry, this compound has been explored for its potential as a pesticide or herbicide. Its ability to interfere with biological processes in pests and weeds makes it a candidate for developing new agricultural chemicals that are more effective and environmentally friendly .

properties

IUPAC Name

N-(4-chlorophenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-23-17(25)15(16(24)22-13-7-5-12(19)6-8-13)10-21-18(23)26-11-14-4-2-3-9-20-14/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZVUCHSZWVJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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